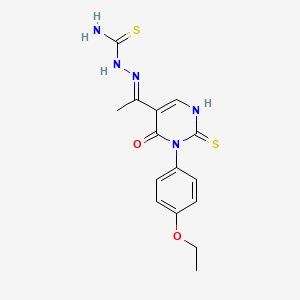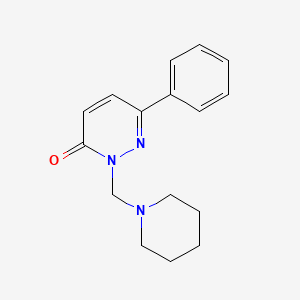
2-(1-(1-(4-Ethoxyphenyl)-6-hydroxy-2-thioxo-1,2-dihydropyrimidin-5-yl)ethylidene)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(1-(4-Ethoxyphenyl)-6-hydroxy-2-thioxo-1,2-dihydropyrimidin-5-yl)ethylidene)hydrazinecarbothioamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a pyrimidine ring with hydrazinecarbothioamide, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(1-(4-Ethoxyphenyl)-6-hydroxy-2-thioxo-1,2-dihydropyrimidin-5-yl)ethylidene)hydrazinecarbothioamide typically involves multiple stepsThe reaction conditions often require the use of solvents like ethanol and catalysts such as hydrochloric acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(1-(1-(4-Ethoxyphenyl)-6-hydroxy-2-thioxo-1,2-dihydropyrimidin-5-yl)ethylidene)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure and function.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
2-(1-(1-(4-Ethoxyphenyl)-6-hydroxy-2-thioxo-1,2-dihydropyrimidin-5-yl)ethylidene)hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive compound, with studies exploring its effects on various biological systems.
Mechanism of Action
The mechanism of action for 2-(1-(1-(4-Ethoxyphenyl)-6-hydroxy-2-thioxo-1,2-dihydropyrimidin-5-yl)ethylidene)hydrazinecarbothioamide involves its interaction with specific molecular targets. In the context of its anticancer activity, it is believed to interfere with cell division and induce apoptosis in cancer cells. This is achieved through the modulation of gene expression and the disruption of cellular pathways critical for cancer cell survival .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds also exhibit a wide range of biological activities, including anticancer properties.
Thiadiazole Derivatives: Known for their antimicrobial and anticancer activities, these compounds share some structural similarities with 2-(1-(1-(4-Ethoxyphenyl)-6-hydroxy-2-thioxo-1,2-dihydropyrimidin-5-yl)ethylidene)hydrazinecarbothioamide.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, from medicinal chemistry to materials science.
Properties
CAS No. |
303059-31-6 |
|---|---|
Molecular Formula |
C15H17N5O2S2 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
[(E)-1-[3-(4-ethoxyphenyl)-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl]ethylideneamino]thiourea |
InChI |
InChI=1S/C15H17N5O2S2/c1-3-22-11-6-4-10(5-7-11)20-13(21)12(8-17-15(20)24)9(2)18-19-14(16)23/h4-8H,3H2,1-2H3,(H,17,24)(H3,16,19,23)/b18-9+ |
InChI Key |
SVOMLRQIIGMKII-GIJQJNRQSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CNC2=S)/C(=N/NC(=S)N)/C |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CNC2=S)C(=NNC(=S)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-methylbenzamide](/img/structure/B11982695.png)
![2-[N-(2-methylphenyl)acetamido]acetic acid](/img/structure/B11982696.png)
![9-Chloro-5-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11982697.png)
![7-(4-chlorobenzyl)-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11982704.png)

![4-ethyl-6-[4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B11982732.png)
![4-benzyl-N-[(E)-(2,4-dimethoxyphenyl)methylidene]-1-piperazinamine](/img/structure/B11982739.png)
![9-Bromo-2-(naphthalen-2-yl)-5-(4-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11982742.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11982756.png)
![2-Allyl-6-((E)-{[3-sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)phenol](/img/structure/B11982761.png)

![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11982780.png)


